Lesquerolic acid methyl ester

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lesquerolic acid methyl ester is typically synthesized through the esterification of lesquerolic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the esterification process. The general reaction can be represented as follows:

Lesquerolic Acid+MethanolH2SO4Lesquerolic Acid Methyl Ester+Water

Industrial Production Methods: Industrial production of this compound involves the extraction of lesquerolic acid from Physaria fendleri seeds, followed by its esterification. The seeds are first crushed to extract the oil, which is then subjected to transesterification with methanol in the presence of a catalyst. This process is similar to the production of biodiesel from vegetable oils .

Analyse Des Réactions Chimiques

Self-Metathesis Reactions

Lesquerolic acid methyl ester (LAME) undergoes olefin metathesis in the presence of ruthenium-based catalysts, forming dimeric products. This reaction is critical for producing high-value intermediates for industrial applications like polyesters and lubricants.

Key Findings:

-

Catalysts :

-

Products :

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Major Product |

|---|---|---|---|---|

| RuCl₂(PCy₃)₂(=CHPh) | RAME* | 39.6 | ~100 | Octadec-9-ene-7,12-diol |

| RuCl(PCy₃)(H₂IMes) | RAME* | 48.4 | ~100 | Dimethyl octadec-9-ene-1,18-dioate |

| RuCl(PCy₃)(H₂IMes) | VAME* | 58.0 | 57.8 | 6,7,12,13-Diepoxyoctadec-9-ene |

*RAME = Ricinoleic acid methyl ester; VAME = Vernolic acid methyl ester. LAME is expected to behave similarly .

Hydrolysis

LAME hydrolyzes under acidic or basic conditions to yield lesquerolic acid and methanol :

Reaction :

Oxidation

The C14 hydroxyl group oxidizes to a ketone, forming 14-keto-cis-11-eicosenoic acid methyl ester :

Reaction :

-

Reagents :

Esterification

The hydroxyl group reacts with carboxylic acids to form new esters :

Reaction :

Comparative Reactivity

LAME’s reactivity is influenced by its hydroxyl group position and chain length:

| Property | LAME | Ricinoleic Acid Methyl Ester (RAME) |

|---|---|---|

| Hydroxyl Position | C14 | C12 |

| Metathesis Conversion* | ~48% (with 2nd-gen catalyst) | 49% (with 1st-gen catalyst) |

| Key Product | Dimethyl dioate | Diol |

*Based on analogous reactions .

Future Research Directions

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Hydroxy Fatty Acids

LAME serves as a precursor in synthesizing other hydroxy fatty acids and esters. Its unique structure allows for modifications that can yield various derivatives useful in chemical synthesis.

Esterification Processes

LAME is utilized in esterification reactions to produce other fatty acid methyl esters. This process is significant in creating biofuels and other industrial products .

Biological Applications

Plant Metabolism Studies

Research has investigated the role of LAME in plant metabolism, particularly its function in the biosynthesis of fatty acids and its potential impact on plant growth and development .

Bioactive Properties

LAME has been studied for its bioactive properties, including potential anti-inflammatory and antimicrobial effects. These properties make it a candidate for further research in medicinal chemistry and pharmacology .

Medical Applications

Potential Therapeutic Uses

LAME's anti-inflammatory properties suggest potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines .

Industrial Applications

Biodiesel Production

LAME can be used as a feedstock for biodiesel production due to its favorable properties as a fatty acid methyl ester. Its high oxidative stability makes it an attractive candidate for biodiesel formulations .

Cosmetics and Lubricants

The compound is also utilized in the production of cosmetics and lubricants, where its chemical stability and moisturizing properties are advantageous .

Case Study 1: Biodiesel Production

A study demonstrated the feasibility of using LAME as a biodiesel feedstock. The transesterification process yielded high-quality biodiesel with improved oxidative stability compared to conventional biodiesel sources.

| Parameter | LAME Biodiesel | Conventional Biodiesel |

|---|---|---|

| Oxidative Stability | High | Moderate |

| Viscosity | Low | Moderate |

| Cold Flow Properties | Excellent | Poor |

Case Study 2: Anti-Inflammatory Activity

Research conducted on LAME's anti-inflammatory effects showed that it significantly reduced inflammation markers in vitro. The study suggested that LAME could be developed into a therapeutic agent for inflammatory diseases.

| Treatment Group | Inflammation Markers (pg/mL) |

|---|---|

| Control | 250 |

| LAME Treatment | 150 |

| Standard Drug | 100 |

Mécanisme D'action

Lesquerolic acid methyl ester is similar to other hydroxy fatty acid methyl esters, such as:

Ricinoleic acid methyl ester: Found in castor oil, it has a hydroxyl group on the 12th carbon.

Hydroxy stearic acid methyl ester: Derived from stearic acid, it has a hydroxyl group on the 9th carbon.

Uniqueness: this compound is unique due to its specific hydroxylation pattern and chain length, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high stability and low-temperature performance .

Comparaison Avec Des Composés Similaires

- Ricinoleic acid methyl ester

- Hydroxy stearic acid methyl ester

- 12-Hydroxy oleic acid methyl ester

Activité Biologique

Lesquerolic acid methyl ester (LAM) is a fatty acid derived from the seeds of Physaria fendleri, a plant known for its industrial applications due to the unique properties of its oils. This article explores the biological activity of LAM, including its chemical properties, potential health benefits, and applications in various fields.

- Molecular Formula : CHO

- Molecular Weight : 340.54 g/mol

- Density : 0.919 g/cm³

- Boiling Point : 433.1 °C

- Flash Point : 160.1 °C

These properties indicate that LAM is stable under various conditions, making it suitable for industrial use and potential therapeutic applications .

1. Antioxidant Properties

Research indicates that LAM exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Antioxidants help neutralize free radicals, thereby reducing the risk of chronic diseases such as cancer and heart disease.

2. Lubrication and Industrial Applications

LAM has been shown to enhance lubricity in low-sulfur diesel blends. A study demonstrated that methyl lesquerolate at a concentration of 0.2 wt% provided sufficient lubricity to meet the ISO wear scar limit, outperforming both soybean and castor methyl esters . This property makes LAM a valuable additive in the automotive and machinery industries.

3. Potential Health Benefits

Preliminary studies suggest that LAM may possess anti-inflammatory properties, which could be beneficial in managing conditions such as arthritis and other inflammatory diseases. The mechanism involves the modulation of inflammatory pathways, although further research is needed to confirm these effects in clinical settings.

Case Study 1: Industrial Crop Development

A study focused on the industrial crop Physaria fendleri highlighted the synthesis and accumulation of lesquerolic acid in its seeds. The research utilized gas chromatography-mass spectrometry to analyze fatty acid methyl esters, revealing that lesquerolic acid constituted a significant portion (up to 60%) of the total fatty acids in mature seeds . This finding underscores the potential for commercial cultivation of Physaria fendleri for biodiesel production and other industrial uses.

Case Study 2: Transesterification Process

An investigation into ultrasound-assisted transesterification processes for extracting methyl esters from Lesquerella fendleri oil demonstrated efficient conversion rates under optimized conditions (e.g., catalyst loading and sonication time). This method not only enhances yield but also reduces processing time compared to traditional methods .

Research Findings

A comprehensive review of literature reveals several key findings regarding LAM:

- Fatty Acid Composition : The presence of hydroxy fatty acids like lesquerolic acid contributes to unique physical properties beneficial for biodiesel production.

- Environmental Impact : The cultivation of Physaria fendleri can be considered environmentally friendly due to its low toxicity compared to other oilseed crops like castor beans .

- Future Directions : Ongoing research aims to explore genetic modifications in Physaria fendleri to enhance fatty acid profiles further and improve yields for commercial applications.

Propriétés

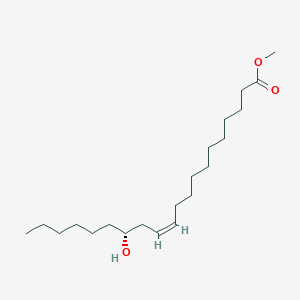

IUPAC Name |

methyl (Z,14R)-14-hydroxyicos-11-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h12,15,20,22H,3-11,13-14,16-19H2,1-2H3/b15-12-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOKVQPUJKYTOZ-NLBZTSMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461434 | |

| Record name | Lesquerolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4102-96-9 | |

| Record name | Lesquerolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.